Agatoxin 489

Vue d'ensemble

Description

L’agatoxine 489 est un composé neurotoxique dérivé du venin de l’araignée américaine à toile en entonnoir, Agelenopsis aperta . Ce composé est connu pour sa capacité à inhiber les canaux ioniques dépendants des ligands, en particulier les canaux du récepteur potentiel transitoire vanilloïde 1 (TRPV1), par un mécanisme de blocage des pores .

Méthodes De Préparation

L’agatoxine 489 est généralement isolée du venin d’Agelenopsis aperta. Le venin brut est ensuite soumis à un fractionnement par chromatographie liquide haute performance (HPLC) pour purifier le composé .

Les voies de synthèse de l’agatoxine 489 impliquent l’assemblage de sa structure complexe de polyamine. La synthèse exige un contrôle précis des conditions réactionnelles pour garantir la formation correcte des chaînes de polyamines et leur fixation à la partie aromatique

Analyse Des Réactions Chimiques

L’agatoxine 489 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les chaînes de polyamines, modifiant potentiellement l’activité du composé.

Réduction : Les réactions de réduction peuvent affecter les groupes fonctionnels liés aux chaînes de polyamines.

Substitution : Des réactions de substitution peuvent se produire au niveau de la partie aromatique, conduisant à la formation de différents dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

L’agatoxine 489 a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme un outil pour étudier la fonction et la structure des canaux ioniques.

Biologie : Les chercheurs utilisent l’agatoxine 489 pour étudier le rôle des canaux TRPV1 dans divers processus physiologiques.

Applications De Recherche Scientifique

Therapeutic Potential

2.1 Epilepsy Treatment

Agatoxin 489 has been identified as a potential candidate for developing new antiepileptic drugs. Its ability to modulate NMDA receptor activity suggests it could help manage excitatory neurotransmission associated with epilepsy. Studies have shown that this compound can mimic the antiepileptic effects of established drugs like levetiracetam in animal models .

2.2 Neuropsychiatric Disorders

The modulation of NMDA receptors by this compound may also extend to treating mood disorders and schizophrenia. Its action as an NMDA antagonist positions it alongside other novel compounds being explored for antidepressant properties, potentially offering therapeutic benefits without the side effects associated with traditional treatments .

2.3 Neuroprotection

There is growing interest in the neuroprotective effects of this compound and its derivatives. By selectively inhibiting NMDA receptor activity, these compounds may protect neurons from excitotoxic damage during ischemic events or neurodegenerative processes, similar to the effects observed with other NMDA antagonists like dizocilpine (MK-801) .

Research Findings

A series of studies have documented the pharmacological properties and potential applications of this compound:

Case Studies

4.1 Animal Models

In various animal studies, this compound has been utilized to assess its effects on neuronal excitability and synaptic transmission. For instance, experiments involving rat hippocampal neurons demonstrated that this compound effectively inhibited NMDA receptor currents, providing insights into its pharmacological profile and potential therapeutic applications.

4.2 Clinical Implications

While clinical trials involving humans are still limited, preliminary findings suggest that agents modulating NMDA receptor activity could revolutionize treatment approaches for conditions like depression and schizophrenia. The unique properties of this compound make it a compelling candidate for further investigation in clinical settings.

Mécanisme D'action

L’agatoxine 489 exerce ses effets en bloquant les canaux TRPV1 du côté extracellulaire. Ce mécanisme de blocage des pores empêche le flux d’ions à travers le canal, inhibant ainsi sa fonction . Le composé interagit avec des résidus d’acides aminés spécifiques dans le vestibule externe du canal, qui sont essentiels à son activité inhibitrice .

Comparaison Avec Des Composés Similaires

L’agatoxine 489 fait partie d’une famille plus large d’agatoxines, qui comprend les alpha-agatoxines, les mu-agatoxines et les oméga-agatoxines . Chaque sous-classe possède des propriétés structurales et fonctionnelles distinctes :

Alpha-agatoxines : Bloquent les canaux récepteurs activés par le glutamate.

Mu-agatoxines : Ciblent les canaux sodium voltage-dépendants chez les insectes.

Oméga-agatoxines : Inhibent les canaux calciques sensibles à la tension.

Comparée à ces composés, l’agatoxine 489 est unique dans son inhibition spécifique des canaux TRPV1, ce qui en fait un outil précieux pour étudier ces canaux et leur rôle dans la perception de la douleur .

Activité Biologique

Agatoxin 489 (AG489) is a potent neurotoxin derived from the venom of the spider Agelenopsis aperta. It belongs to the class of agatoxins, which are known for their ability to selectively inhibit certain ion channels, particularly those involved in neurotransmission. This article focuses on the biological activity of AG489, detailing its mechanisms of action, effects on ion channels, and implications for research and pharmacology.

AG489 primarily acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function in the central nervous system. Research indicates that AG489 effectively blocks responses to NMDA and L-aspartate, leading to significant alterations in excitatory neurotransmission .

Ion Channel Inhibition

The biological activity of AG489 is largely attributed to its interaction with voltage-gated calcium channels (VGCCs). Specifically, it inhibits P/Q-type and N-type calcium currents, which are essential for neurotransmitter release at synapses. Studies have shown that AG489 can reduce calcium influx during action potentials, thereby affecting synaptic transmission and plasticity .

Case Studies and Experimental Findings

- Calcium Channel Inhibition : In experiments involving cultured neurons, AG489 demonstrated a significant reduction in calcium currents associated with action potentials. The inhibition was quantified, showing a decrease of 41-76% in fluorescence responses after AG489 application .

- Neurotransmitter Release : AG489 has been shown to impair neurotransmitter release by blocking calcium influx necessary for vesicle fusion at the presynaptic membrane. This effect was observed in various neuronal preparations, indicating its potential as a tool for studying synaptic mechanisms .

- Behavioral Studies : In animal models, administration of AG489 has been linked to alterations in behavior consistent with disrupted excitatory neurotransmission. These findings support its role in modulating synaptic efficacy and highlight its potential use in studying neurological disorders .

Table 1: Effects of this compound on Ion Channels

Implications for Research

AG489 serves as a valuable research tool for investigating the roles of NMDA receptors and calcium channels in synaptic transmission and plasticity. Its selective inhibitory properties make it an ideal candidate for studying conditions characterized by excitotoxicity, such as Alzheimer's disease and other neurodegenerative disorders.

Future Directions

Further research is needed to explore the therapeutic potential of AG489 in clinical settings. Investigations into its long-term effects on neuronal health and function could provide insights into developing novel treatments for neurological conditions.

Propriétés

Numéro CAS |

128549-96-2 |

|---|---|

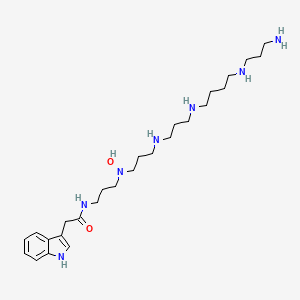

Formule moléculaire |

C26H47N7O2 |

Poids moléculaire |

489.7 g/mol |

Nom IUPAC |

N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propyl-hydroxyamino]propyl]-2-(1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C26H47N7O2/c27-11-5-14-28-12-3-4-13-29-15-6-16-30-17-7-19-33(35)20-8-18-31-26(34)21-23-22-32-25-10-2-1-9-24(23)25/h1-2,9-10,22,28-30,32,35H,3-8,11-21,27H2,(H,31,34) |

Clé InChI |

LIURIBSBVUMOJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |

Apparence |

Solid powder |

Key on ui other cas no. |

128549-96-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AG 489 AG-489 AG489 agatoxin 489 agatoxin-489 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.